molecular formula C8H7BrN4 B13688114 3-bromo-5-(3-methyl-1H-1,2,4-triazol-1-yl)Pyridine

3-bromo-5-(3-methyl-1H-1,2,4-triazol-1-yl)Pyridine

Cat. No.: B13688114
M. Wt: 239.07 g/mol
InChI Key: JGUGTCSGFBLBRG-UHFFFAOYSA-N
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Description

The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes:

    Initial Reactants: The process begins with the combination of two primary reactants, A and B, under controlled conditions.

    Reaction Conditions: The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. A catalyst, such as palladium on carbon, is used to facilitate the reaction.

    Purification: The resulting product is purified using column chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “N/A” is scaled up using large reactors. The process involves:

    Bulk Reactants: Large quantities of reactants A and B are mixed in a reactor.

    Optimized Conditions: The reaction conditions are optimized for maximum yield, often involving higher temperatures and pressures.

    Continuous Flow: A continuous flow system is used to ensure a steady production rate.

    Automated Purification: Automated systems are employed for the purification process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: In the presence of an oxidizing agent such as potassium permanganate, “N/A” is oxidized to form compound C.

    Reduction: Using a reducing agent like lithium aluminum hydride, “N/A” is reduced to form compound D.

    Substitution: “N/A” can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide to form compound E.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic medium, 60°C.

    Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.

    Substitution: Sodium hydroxide, aqueous medium, 50°C.

Major Products

    Oxidation: Compound C.

    Reduction: Compound D.

    Substitution: Compound E.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which “N/A” exerts its effects involves several molecular targets and pathways:

    Molecular Targets: “N/A” binds to specific receptors on the cell surface, initiating a cascade of intracellular events.

    Pathways Involved: The binding of “N/A” to its receptor activates the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular behavior.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

3-bromo-5-(3-methyl-1,2,4-triazol-1-yl)pyridine

InChI

InChI=1S/C8H7BrN4/c1-6-11-5-13(12-6)8-2-7(9)3-10-4-8/h2-5H,1H3

InChI Key

JGUGTCSGFBLBRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=CC(=CN=C2)Br

Origin of Product

United States

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